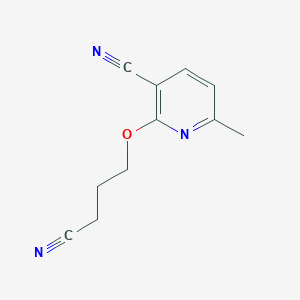
2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile (CPMPC) is an organic compound that is used in various scientific research applications. CPMPC has a wide range of uses in organic chemistry, biochemistry, and pharmacology. It is a versatile compound that is used in a variety of experiments in the laboratory.
Scientific Research Applications
2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile is used in a variety of scientific research applications. It is used in organic chemistry to synthesize various compounds. It is also used in biochemistry to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile is used to study the pharmacokinetics and pharmacodynamics of drugs.
Mechanism of Action
- The primary target of 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile (let’s call it “Compound X” for brevity) is .
- Its role involves .
- These properties impact its bioavailability by .
- Environmental factors, such as , influence the efficacy and stability of Compound X.
- Notably, .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Compound X exhibits specific ADME (absorption, distribution, metabolism, and excretion) properties:
Result of Action
Action Environment
: Okuda, K., Yoshida, M., Hirota, T., & Sasaki, K. (2010). Improved Synthesis of 5-Amino-1,2-dihydrofuro[2,3-c]isoquinolines via Truce–Smiles Rearrangement and Subsequent Formation to Furo[2,3-c]isoquinoline. Chemical & Pharmaceutical Bulletin, 58(3), 363–368. Read the full article here.
Advantages and Limitations for Lab Experiments
2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a versatile compound that can be used in a variety of experiments. However, it is important to note that 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile can be toxic if inhaled or ingested, and should be handled with care.
Future Directions
The potential future directions of 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile research are numerous. For example, further research could be done to study the effects of 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile on other enzymes, such as proteases and kinases. Additionally, 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile could be used to study the structure and function of various receptors, such as G-protein coupled receptors. Furthermore, 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile could be used to study the pharmacokinetics and pharmacodynamics of various drugs, as well as their potential interactions with other drugs. Finally, 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile could be used to study the effects of environmental toxins on the human body.
Synthesis Methods
2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile is synthesized through a three-step process. The first step involves the reaction of 3-cyanopropoxy-6-methylpyridine (CMP) with N-bromosuccinimide (NBS) and a base to form an intermediate. The intermediate is then reacted with an acid to form the final product, 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile. The synthesis of 2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile is a relatively simple process that can be completed in a short amount of time.
properties
IUPAC Name |
2-(3-cyanopropoxy)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9-4-5-10(8-13)11(14-9)15-7-3-2-6-12/h4-5H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMBMIDWAGMRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)OCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanopropoxy)-6-methylpyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2621499.png)
![2-[(4-Aminophenyl)thio]-N-(4-nitrophenyl)-propanamide](/img/structure/B2621502.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B2621503.png)
![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/no-structure.png)

![9-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2621511.png)

![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2621516.png)
![2-(2,4-dichlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2621517.png)


![N-(2-(dimethylamino)-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2621520.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]acetamide](/img/structure/B2621522.png)